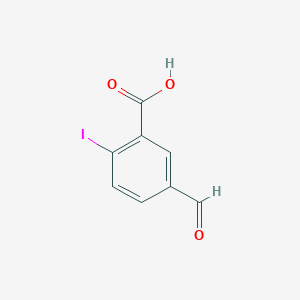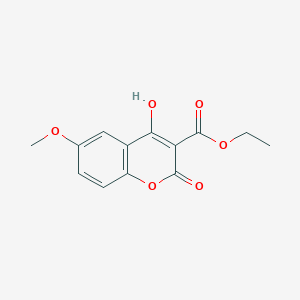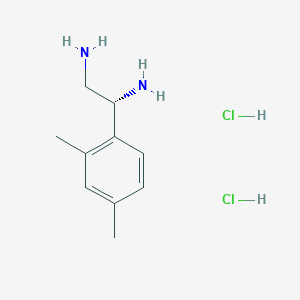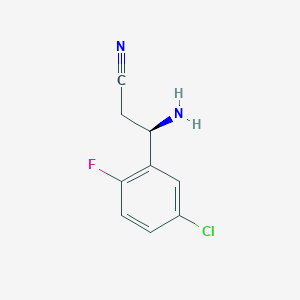
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile is a chiral organic compound that features an amino group, a nitrile group, and a substituted phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with a suitable amine to form an imine intermediate.
Reduction and Cyanation: The imine is then reduced to the corresponding amine, followed by cyanation to introduce the nitrile group.
Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile: The enantiomer of the compound.
3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile: Without chiral resolution.
3-Amino-3-(2-fluorophenyl)propanenitrile: Lacking the chloro substituent.
Uniqueness
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents on the phenyl ring, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C9H8ClFN2 |
|---|---|
Poids moléculaire |
198.62 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(5-chloro-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8ClFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
Clé InChI |
WCBBXZNZFWULGZ-SECBINFHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)[C@@H](CC#N)N)F |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(CC#N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


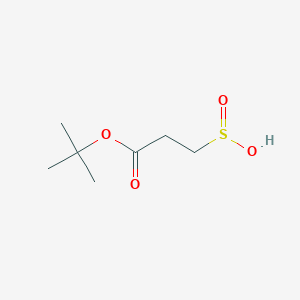
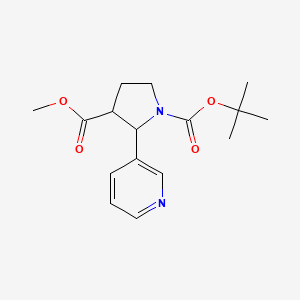
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)

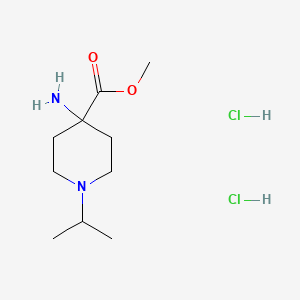
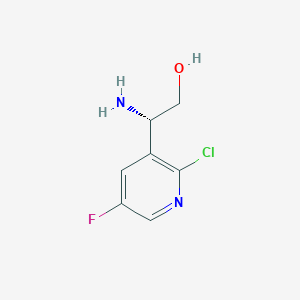
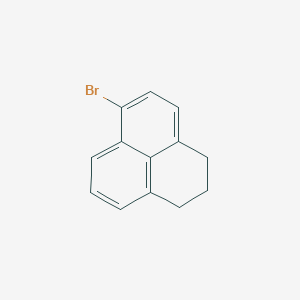
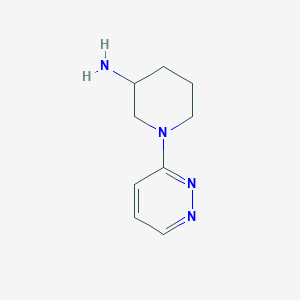
![Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B13033282.png)
